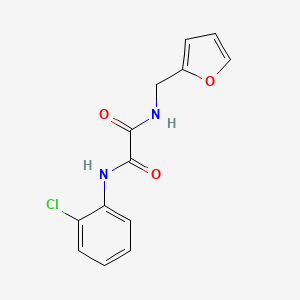

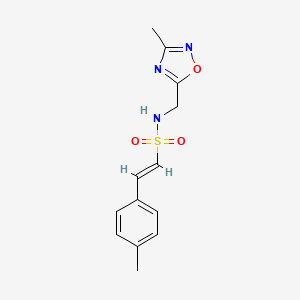

![molecular formula C13H15ClN2O2S2 B2475002 N-[4-(tert-butyl)-1,3-thiazol-2-yl]-3-chlorobenzenesulfonamide CAS No. 866150-36-9](/img/structure/B2475002.png)

N-[4-(tert-butyl)-1,3-thiazol-2-yl]-3-chlorobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-[4-(tert-butyl)-1,3-thiazol-2-yl]-3-chlorobenzenesulfonamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocycle that’s found in many biologically active molecules . The tert-butyl group is a common substituent in organic chemistry known for its bulky nature . The chlorobenzenesulfonamide part suggests the presence of a benzene ring, a sulfonyl group (-SO2-), and a chlorine atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the tert-butyl group, and the attachment of the chlorobenzenesulfonamide group. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazole ring and the benzene ring are both aromatic, implying a planar structure and potential for π-π interactions . The tert-butyl group is known to be sterically hindering, which could influence the compound’s reactivity .Chemical Reactions Analysis

The reactivity of this compound would depend on the presence of reactive sites. The thiazole ring, for instance, might undergo electrophilic substitution or act as a ligand in coordination compounds . The sulfonyl group could potentially be involved in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of aromatic rings might contribute to its UV/Vis absorption spectrum . The tert-butyl group could influence its solubility due to its size and aliphatic nature .科学的研究の応用

Medicinal Chemistry and Drug Development

The incorporation of heterocyclic structures, such as [1,2,4]triazino[5,6-b]indoles and indolo[2,3-b]quinoxalines, has gained prominence in medicinal chemistry due to their diverse biological activities. Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group have been reported to possess antimalarial, antidepressant, and antileishmanial properties . Similarly, indolo[2,3-b]quinoxalines serve as DNA intercalating agents with antiviral and cytotoxic activity . The tert-butyl substitution in this compound may enhance its bioavailability and pharmacokinetic properties .

Palladium Nanocluster Synthesis

4-tert-Butylbenzenethiol (a related compound) can be used to synthesize Pd-thiolate complexes by coordinating with Pd2+ ions. Reduction of these complexes leads to ultrasmall palladium nanoclusters, which find applications in catalysis and materials science .

Chiral Sulfinamide Reagents

Enantiopure tert-butanesulfinamide, a structurally related compound, has been widely explored as a chiral sulfinamide reagent. It facilitates highly diastereoselective conversions, effortless cleavage, and recyclability after reactions. Researchers have utilized it for large-scale reactions and in the synthesis of various organic compounds .

Organic Synthesis

The introduction of a tert-butyl group into heterocyclic systems enhances their biological activity. For instance, attachment of a metabolically stable tert-butyl group to the quinolone system improved blood schizontocidal antimalarial activity . Moreover, tert-butyl substitution increases lipophilicity, aiding cell membrane penetration .

Structural Novelty and Drug Candidates

The synthesis of structurally novel compounds, such as 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives, holds promise for drug discovery. These compounds could serve as potential drug candidates due to their unique structures and potential biological activities .

Combinatorial Chemistry

Structural diversity is crucial in medicinal and combinatorial chemistry. Incorporating tert-butyl groups into indoloquinoxaline and [1,2,4]triazino[5,6-b]indole systems provides a faster route toward new drug development. Researchers can explore these compounds for various therapeutic applications .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2S2/c1-13(2,3)11-8-19-12(15-11)16-20(17,18)10-6-4-5-9(14)7-10/h4-8H,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYMPPITTSFBJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NS(=O)(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(tert-butyl)-1,3-thiazol-2-yl]-3-chlorobenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

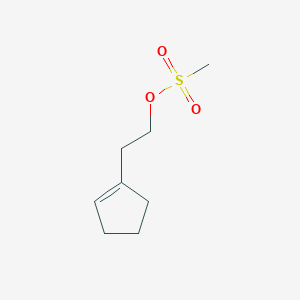

![Ethyl 2-(3-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyridinyl)acetate](/img/structure/B2474922.png)

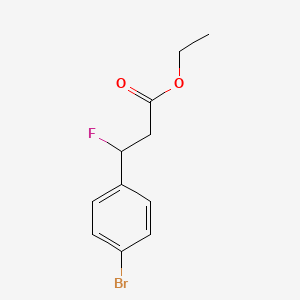

![3-(3-bromophenyl)-N-[2-(1H-indol-3-yl)ethyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2474923.png)

![2-[2-(Trifluoromethyl)phenyl]cyclopropylamine](/img/structure/B2474925.png)

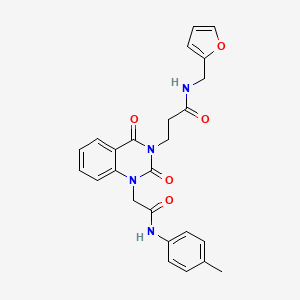

![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-phenylacetamide](/img/structure/B2474927.png)

![2-[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2474929.png)

![1-(4-Ethoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2474932.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2474934.png)

![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2474939.png)